4-methoxy-N-methyl-3-(trifluoromethyl)aniline
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Overview
Description
4-Methoxy-N-methyl-3-(trifluoromethyl)aniline is an organic compound that belongs to the class of fluorinated anilines It is characterized by the presence of a methoxy group (-OCH₃), a methyl group (-CH₃), and a trifluoromethyl group (-CF₃) attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxy-N-methyl-3-(trifluoromethyl)aniline can be synthesized through several methods. One common approach involves the reaction of 4-methoxyaniline with trifluoromethylating agents under specific conditions. For instance, the reaction of 4-methoxyaniline with chlorotrifluoromethane (CF₃Cl) in the presence of a base catalyst can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-methyl-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives.
Scientific Research Applications
4-Methoxy-N-methyl-3-(trifluoromethyl)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-methoxy-N-methyl-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methoxy and methyl groups contribute to the compound’s overall stability and reactivity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)aniline: Similar in structure but lacks the methoxy and methyl groups.
2-Methyl-3-(trifluoromethyl)aniline: Similar but with different positioning of the methyl group.
4-Methyl-3-(trifluoromethyl)aniline: Similar but with a methyl group instead of a methoxy group.
Uniqueness
4-Methoxy-N-methyl-3-(trifluoromethyl)aniline is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its lipophilicity and stability, while the methoxy and methyl groups provide additional sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
4-methoxy-N-methyl-3-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-13-6-3-4-8(14-2)7(5-6)9(10,11)12/h3-5,13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCPCAGLALJYCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1)OC)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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